molecular formula C10H10O3S B1299682 2-[(2-oxopropyl)sulfanyl]benzoic acid CAS No. 336186-19-7

2-[(2-oxopropyl)sulfanyl]benzoic acid

Cat. No.: B1299682
CAS No.: 336186-19-7
M. Wt: 210.25 g/mol
InChI Key: QIFGESFKZRVPBT-UHFFFAOYSA-N
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Description

2-[(2-oxopropyl)sulfanyl]benzoic acid is a useful research compound. Its molecular formula is C10H10O3S and its molecular weight is 210.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Glutamate Carboxypeptidase II

2-[(2-Oxopropyl)thio]benzoic acid and its derivatives have been explored for their ability to inhibit glutamate carboxypeptidase II (GCP II). These compounds, especially those with a benzyl moiety at the P1' position, showed significant inhibitory activities. For instance, 3-[(1-carboxy-4-mercaptobutyl)thio]benzoic acid was identified as a potent inhibitor, demonstrating effectiveness in the rat chronic constriction injury model of neuropathic pain (Majer et al., 2006).

Lysophosphatidic Acid Receptor Subtype Specific Agonists

Research has identified certain derivatives of 2-[(2-Oxopropyl)thio]benzoic acid as specific agonists for the LPA2 receptor subtype. These nonlipid and drug-like compounds, including GRI977143, have been characterized for their antiapoptotic actions, demonstrating potential for preventing programmed cell death in degenerative and inflammatory diseases (Kiss et al., 2012).

Antimicrobial Activity

Compounds derived from 2-[(2-Oxopropyl)thio]benzoic acid have been studied for their antimicrobial properties. These compounds showed selective and effective antimicrobial activities against various bacterial strains, including multidrug-resistant strains, suggesting their potential use in treating infections (Limban et al., 2008).

Synthesis and Characterization of Derivatives

Various derivatives of 2-[(2-Oxopropyl)thio]benzoic acid have been synthesized and characterized. These include compounds like 2-[(3-cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl) thio] benzoic acid, which were synthesized with significant stereo selectivity and screened for biological activity (Chaitramallu et al., 2017).

Cancer Research

Research has explored the cytotoxic effects of positional isomers of thiophene acetyl salicylic acid esters, which include derivatives of 2-[(2-Oxopropyl)thio]benzoic acid. These studies found that the ortho-isomer, in particular, showed significant activity against colon cancer cell lines, highlighting the importance of positional isomerism in pharmacological properties (Ünver & Cantürk, 2017).

Analytical Applications

2-[(2-Oxopropyl)thio]benzoic acid derivatives have been utilized in analytical applications as well. For example, in the development of novel fluorescence probes for detecting reactive oxygen species, derivatives of benzoic acid, including 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, have been synthesized and applied for detecting highly reactive oxygen species in biological systems (Setsukinai et al., 2003).

Mechanism of Action

Target of Action

This compound is a product for proteomics research , which suggests it may interact with proteins or other biomolecules

Mode of Action

It’s known that the compound is related to benzothiazole compounds . Benzothiazoles have been found to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory effects . The mechanism of benzothiazoles involves the condensation reaction of 2-amino thiophenol with 2,4-pentanedione to generate a ketamine intermediate in the presence of TsOH·H2O

Biochemical Pathways

Given its relation to benzothiazoles , it might be involved in various biochemical pathways depending on its specific targets

Pharmacokinetics

As a related compound, benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid . This process affects the bioavailability of benzoic acid. Whether 2-[(2-Oxopropyl)thio]benzoic acid shares similar pharmacokinetic properties needs further investigation.

Result of Action

As a product for proteomics research , it may have diverse effects depending on the specific proteins or biomolecules it interacts with.

Biochemical Analysis

Biochemical Properties

2-[(2-Oxopropyl)thio]benzoic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thioesterases, which are enzymes that catalyze the hydrolysis of thioesters to their corresponding acids . The nature of these interactions involves the formation of a thioester bond between the compound and the enzyme, leading to the release of the corresponding acid and the regeneration of the enzyme’s active site.

Cellular Effects

2-[(2-Oxopropyl)thio]benzoic acid influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, thioesterases like those interacting with 2-[(2-Oxopropyl)thio]benzoic acid play auxiliary roles in the β-oxidation of fatty acids, which is crucial for energy production and metabolic regulation . This compound’s interaction with thioesterases can lead to changes in the levels of acyl-CoA and free acids, thereby influencing metabolic flux and the production of secondary metabolites.

Molecular Mechanism

The molecular mechanism of 2-[(2-Oxopropyl)thio]benzoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of thioesterases, forming a thioester bond that is subsequently hydrolyzed to release the corresponding acid . This interaction can inhibit or activate the enzyme, depending on the specific context and the presence of other regulatory molecules. Additionally, the changes in acyl-CoA and free acid levels resulting from this interaction can lead to alterations in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(2-Oxopropyl)thio]benzoic acid can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that thioesterases, including those interacting with 2-[(2-Oxopropyl)thio]benzoic acid, exhibit temporal regulation, with their activity levels varying at different developmental stages and in response to environmental cues . Long-term effects on cellular function have also been observed, with changes in metabolic flux and the accumulation of specific metabolites over time.

Metabolic Pathways

2-[(2-Oxopropyl)thio]benzoic acid is involved in various metabolic pathways, particularly those related to fatty acid β-oxidation and the metabolism of aromatic compounds . This compound interacts with enzymes such as thioesterases, which play a crucial role in the hydrolysis of acyl-CoA thioesters to free acids. These interactions can affect metabolic flux and the levels of specific metabolites, influencing the overall metabolic network.

Subcellular Localization

2-[(2-Oxopropyl)thio]benzoic acid exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, thioesterases interacting with 2-[(2-Oxopropyl)thio]benzoic acid are often localized in peroxisomes, where they play a role in fatty acid β-oxidation and the metabolism of aromatic compounds . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biochemical effects.

Properties

IUPAC Name

2-(2-oxopropylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c1-7(11)6-14-9-5-3-2-4-8(9)10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFGESFKZRVPBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368815
Record name 2-[(2-oxopropyl)thio]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336186-19-7
Record name 2-[(2-oxopropyl)thio]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of chloroacetone (5.18 g, 55.99 mmol) in DMF (25 ml) were added thiosalicylic acid (8.63 g, 55.99 mmol) and potassium carbonate (7.74 g, 55.99 mmol), and the mixture was stirred at room temperature for 19 hours. To the reaction solution was added water and ethyl acetate and the mixture was separated by a separating funnel. The aqueous layer was acidified with 1N diluted hydrochloric acid (about pH 4) and extracted with ethyl acetate. Further the organic layer was washed with water and saturated brine and dried over anhydrous sodium sulfate. After filtration the solvent was removed in vacuo to give the subject compound (7.44 g, 63%).
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
8.63 g
Type
reactant
Reaction Step One
Quantity
7.74 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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